molecular formula C11H12N2O2 B12905965 3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl- CAS No. 60798-09-6

3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl-

Cat. No.: B12905965
CAS No.: 60798-09-6
M. Wt: 204.22 g/mol
InChI Key: UGUFALKCBVCZNF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a methoxy group attached to a phenyl ring, which is further connected to a pyrazolone core.

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methoxybenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone products.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrazolone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one: The methoxy group is positioned differently, which can affect its interaction with molecular targets and its overall properties.

    1-(3-Hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one: The presence of a hydroxy group instead of a methoxy group can lead to different chemical reactivity and biological effects.

Properties

CAS No.

60798-09-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-8-6-11(14)13(12-8)9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3

InChI Key

UGUFALKCBVCZNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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